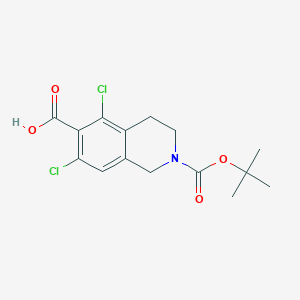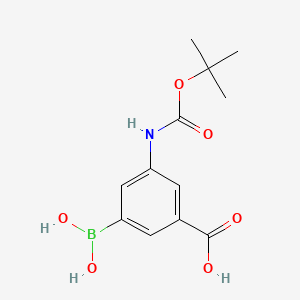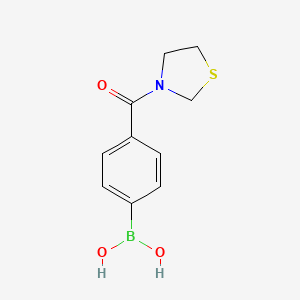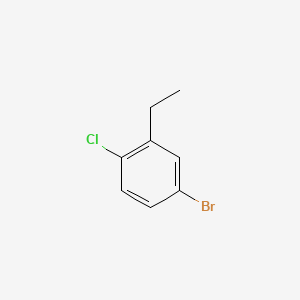![molecular formula C10H13NO5S B1519992 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid CAS No. 1087792-64-0](/img/structure/B1519992.png)
4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Descripción general
Descripción
“4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 1087792-64-0 . It has a molecular weight of 259.28 . The IUPAC name for this compound is 4-{[(2-hydroxy-1-methylethyl)amino]sulfonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO5S/c1-7(6-12)11-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Benzamide-4-sulfonamides, synthesized by incorporating 4-sulfamoyl moieties (like 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid), have been found to be effective inhibitors of human carbonic anhydrase (CA) isoforms II, VII, and IX. These compounds show promise in inhibiting CAs from pathogenic bacteria and fungi, which is crucial for managing conditions like glaucoma, edema, and certain neurological disorders (Abdoli et al., 2018).
Electrochemical Applications
- Electrochemical Behavior : The compound's derivatives have been studied for their electrochemical reduction properties. These studies are significant for understanding the electrochemical behavior of similar compounds, which has implications in environmental science and analytical chemistry (Mandić et al., 2004).
Chemical Synthesis and Catalysis
- C–H Bond Functionalization : Benzoic acid derivatives, including this compound, play a significant role in selective C–H bond functionalization. This process is key for developing efficient synthetic routes in organic chemistry, particularly for drug molecules and natural products (Li et al., 2016).
Environmental Applications
- Water Treatment : Novel adsorption resins functionalized with similar compounds have shown high efficiency in removing pollutants like benzophenone-4 from water. This research is vital for developing environmentally friendly water treatment technologies (Zhou et al., 2018).
Biochemical Research
- Bioactivation of Mutagens : Studies on sulfation, involving compounds like this compound, have revealed insights into the bioactivation of mutagens. This research is crucial for understanding the role of sulfotransferases in the activation of carcinogens and their impact on human health (Glatt, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
4-(1-hydroxypropan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(6-12)11-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYMPKNXYDAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)












